molecular formula C14H11NO B1271232 2-(Benzyloxy)benzonitrile CAS No. 74511-44-7

2-(Benzyloxy)benzonitrile

Cat. No. B1271232
CAS RN: 74511-44-7
M. Wt: 209.24 g/mol
InChI Key: CHROPCMKBZZQJH-UHFFFAOYSA-N
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Description

2-(Benzyloxy)benzonitrile is a chemical compound that belongs to the benzonitrile family, characterized by a benzyloxy substituent attached to the benzonitrile core structure. While the specific compound 2-(Benzyloxy)benzonitrile is not directly discussed in the provided papers, benzonitriles are a class of aromatic nitriles that have been widely studied due to their relevance in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of benzonitrile derivatives can be complex and often requires specific catalysts or conditions. For example, the synthesis of 2-(alkylamino)benzonitriles was achieved through a rhodium-catalyzed cyanation on the aryl C-H bond, using N-nitrosoarylamines as a directing group and N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the cyanide source . This method demonstrates the potential for creating various benzonitrile derivatives through catalytic processes.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be determined using various spectroscopic techniques. For instance, the solid-state molecular structure of a related compound, (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile, was determined by X-ray diffraction . Vibrational spectral analysis using FT-IR spectroscopy and theoretical calculations performed by density functional theory (DFT) can provide insights into the molecular properties and stability of these compounds .

Chemical Reactions Analysis

Benzonitriles can undergo various chemical reactions, including photocatalytic reduction. For example, benzonitrile (PhCN) was successfully reduced to benzylamine in acidic aqueous suspensions of a palladium-loaded titanium(IV) oxide photocatalyst . This indicates that benzonitrile derivatives can participate in redox reactions, which could be relevant for the synthesis or functionalization of 2-(Benzyloxy)benzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitriles can be characterized using chromatographic and spectroscopic methods. Gas chromatography was used to determine the content of specific benzonitrile derivatives in valsartan drug substance . High-performance liquid chromatography (HPLC) was also employed to measure benzonitrile herbicides in biological specimens . These methods highlight the importance of analytical techniques in assessing the properties and concentrations of benzonitrile derivatives in various matrices.

Scientific Research Applications

  • Summary of Application : “2-(Benzyloxy)benzonitrile” is used in the green synthesis of benzonitrile, a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, a widely used advanced coating .
  • Methods of Application : The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application . In this study, a novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent .
  • Results or Outcomes : When the molar ratio of benzaldehyde to (NH2OH)2·[HSO3-b-Py]·HSO4 was 1:1.5, the volume ratio of paraxylene to [HSO3-b-Py]·HSO4 was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h . The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction .

properties

IUPAC Name

2-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHROPCMKBZZQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366394
Record name 2-(benzyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)benzonitrile

CAS RN

74511-44-7
Record name 2-(benzyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Hydroxy-4-nitro-benzonitrile (11.2 g, 68 mmole) was dissolved in DMF (200 ml). Potassium carbonate (11 g. 80 mmole) and benzyl bromide (9 ml, 75 mmole) were added. The reaction was stirred at room temperature overnight. The DMF was removed in vacuo and the residue taken up in ethyl acetate and water. The organic layer was separated, washed with 1 N NaOH, then with water, and dried over sodium sulfate. The crude product (5 g) was dissolved in ethyl acetate (75 ml) and added to a flask containing 5% Pt/C (500 mg). The reaction was placed under a hydrogen atmosphere (balloon) and stirred vigorously for several hours until the reaction was done (TLC). The catalyst was filtered off and the solvent removed. The product was purified by flash chromatography to yield 4.12 g of 4-amino, 2-benzyloxybenzonitrile.
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
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solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared in a similar manner to that described in Reference Example 20 using 2-cyanophenol instead of tert-butyl N-(3′-hydroxybiphenyl-4-ylmethyl)-carbamate and benzyl bromide instead of 1-bromopropane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
T Zhang, S Li, L Wang, Q Sun, Q Wu, Y Zhang… - European Journal of …, 2017 - Elsevier
A series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives was designed, synthesized and evaluated for inhibitory potency in vitro against xanthine oxidase. The …
Number of citations: 26 www.sciencedirect.com
HR Tsou, EG Overbeek-Klumpers… - Journal of medicinal …, 2005 - ACS Publications
A series of new 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives that function as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) and …
Number of citations: 329 pubs.acs.org
RL Mackman, BA Katz, JG Breitenbucher… - Journal of medicinal …, 2001 - ACS Publications
A nonselective inhibitor of trypsin-like serine proteases, 2-(2-hydroxybiphenyl-3-yl)-1H-indole-5-carboxamidine (1) (Verner, E.; Katz, BA; Spencer, J.; Allen, D.; Hataye, J.; Hruzewicz, W.; …
Number of citations: 112 pubs.acs.org
V Patil, A Noonikara-Poyil, SD Joshi, SA Patil… - Journal of molecular …, 2020 - Elsevier
The six-membered ring heterocycle 1,3,5-triazine and its derivatives have attracted considerable attention as they have proven to be excellent bioactive herbicides, cancer agents, etc. A …
Number of citations: 20 www.sciencedirect.com
F Fischer, M Hapke - European Journal of Organic Chemistry, 2018 - Wiley Online Library
The robust Co I precatalyst [CpCo(P{OEt} 3 )(trans‐MeO 2 CHC=CHCO 2 Me)] was investigated in cyclotrimerizations, furnishing benzenes and pyridines from triynes, diynes and nitriles…
HE Aylott, SJ Atkinson, P Bamborough… - Journal of Medicinal …, 2021 - ACS Publications
A number of reports have recently been published describing the discovery and optimization of bromo and extraterminal inhibitors which are selective for the second bromodomain (BD2…
Number of citations: 16 pubs.acs.org
SM Bakunova, SA Bakunov, DA Patrick… - Journal of medicinal …, 2009 - ACS Publications
Diamidine 1 (pentamidine) and 65 analogues (2−66) have been tested for in vitro antiprotozoal activities against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and …
Number of citations: 68 pubs.acs.org
W Zhou, A Huang, Y Zhang, Q Lin, W Guo, Z You… - European Journal of …, 2015 - Elsevier
Therapeutics of metastatic or triple-negative breast cancer are still challenging in clinical. Herein we demonstrated the design and optimization of a series of hybrid of 2,4-…
Number of citations: 28 www.sciencedirect.com
S Sarsan - Volatiles and Food Security: Role of Volatiles in Agro …, 2017 - Springer
The rhizosphere is defined as the zone of soil surrounding the plant roots. Plant roots secrete a variety of plant exudates rich in nutrients resulting in accumulation of more bacteria in the …
Number of citations: 2 link.springer.com
CN Kanchiswamy, M Malnoy, ME Maffei - Frontiers in plant science, 2015 - frontiersin.org
Microbial volatile organic compounds (MVOCs) are produced by a wide array of microorganisms ranging from bacteria to fungi. A growing body of evidence indicates that MVOCs are …
Number of citations: 438 www.frontiersin.org

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